Cas no 463351-44-2 ((2E)-3-[5-(2,3-dichlorophenyl)furan-2-yl]prop-2-enoic acid)
(2E)-3-[5-(2,3-dichlorophenyl)furan-2-yl]prop-2-enoic acid Chemical and Physical Properties
Names and Identifiers
-
- (E)-3-(5-(2,3-Dichlorophenyl)furan-2-yl)acrylic acid
- (2E)-3-[5-(2,3-dichlorophenyl)furan-2-yl]prop-2-enoic acid
- 3-[5-(2,3-Dichlorophenyl)-2-furyl]acrylic acid
- 3-[5-(2,3-dichlorophenyl)furan-2-yl]prop-2-enoic acid
- (2E)-3-[5-(2,3-DICHLOROPHENYL)-2-FURYL]ACRYLIC ACID
- 2-Propenoic acid, 3-[5-(2,3-dichlorophenyl)-2-furanyl]-
- AC1LFCZ8
- AG-F-59432
- CTK4I9328
-
- MDL: MFCD02344544
- Inchi: InChI=1S/C13H8Cl2O3/c14-10-3-1-2-9(13(10)15)11-6-4-8(18-11)5-7-12(16)17/h1-7H,(H,16,17)/b7-5+
- InChI Key: LZVUGMMUAUOFEN-FNORWQNLSA-N
- SMILES: C1=CC(=C(C(=C1)Cl)Cl)C2=CC=C(/C=C/C(=O)O)O2
Computed Properties
- Exact Mass: 281.98500
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 18
- Rotatable Bond Count: 3
Experimental Properties
- PSA: 50.44000
- LogP: 4.35120
(2E)-3-[5-(2,3-dichlorophenyl)furan-2-yl]prop-2-enoic acid Customs Data
- HS CODE:2932190090
- Customs Data:
China Customs Code:
2932190090Overview:
2932190090 Other structurally non fused furan ring compounds. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2932190090 other compounds containing an unfused furan ring (whether or not hydrogenated) in the structure VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:20.0%
(2E)-3-[5-(2,3-dichlorophenyl)furan-2-yl]prop-2-enoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | D484530-50mg |
3-[5-(2,3-Dichlorophenyl)-2-furyl]acrylic Acid |
463351-44-2 | 50mg |
$ 50.00 | 2022-06-02 | ||
| TRC | D484530-100mg |
3-[5-(2,3-Dichlorophenyl)-2-furyl]acrylic Acid |
463351-44-2 | 100mg |
$ 65.00 | 2022-06-02 | ||
| TRC | D484530-500mg |
3-[5-(2,3-Dichlorophenyl)-2-furyl]acrylic Acid |
463351-44-2 | 500mg |
$ 230.00 | 2022-06-02 | ||
| Chemenu | CM305670-1g |
(E)-3-(5-(2,3-Dichlorophenyl)furan-2-yl)acrylic acid |
463351-44-2 | 95% | 1g |
$147 | 2024-07-16 | |
| Chemenu | CM305670-5g |
(E)-3-(5-(2,3-Dichlorophenyl)furan-2-yl)acrylic acid |
463351-44-2 | 95% | 5g |
$450 | 2024-07-16 | |
| eNovation Chemicals LLC | Y1242129-1g |
3-[5-(2,3-DICHLORO-PHENYL)-FURAN-2-YL]-ACRYLIC ACID |
463351-44-2 | 95% | 1g |
$255 | 2024-06-06 | |
| eNovation Chemicals LLC | Y1242129-5g |
3-[5-(2,3-DICHLORO-PHENYL)-FURAN-2-YL]-ACRYLIC ACID |
463351-44-2 | 95% | 5g |
$930 | 2024-06-06 | |
| abcr | AB219818-1 g |
(2E)-3-[5-(2,3-Dichlorophenyl)-2-furyl]acrylic acid; 95% |
463351-44-2 | 1 g |
€304.50 | 2023-07-20 | ||
| abcr | AB219818-5 g |
(2E)-3-[5-(2,3-Dichlorophenyl)-2-furyl]acrylic acid; 95% |
463351-44-2 | 5 g |
€1,045.70 | 2023-07-20 | ||
| Life Chemicals | F0350-0131-2μmol |
(2E)-3-[5-(2,3-dichlorophenyl)furan-2-yl]prop-2-enoic acid |
463351-44-2 | 90%+ | 2μl |
$57.0 | 2023-05-17 |
(2E)-3-[5-(2,3-dichlorophenyl)furan-2-yl]prop-2-enoic acid Suppliers
(2E)-3-[5-(2,3-dichlorophenyl)furan-2-yl]prop-2-enoic acid Related Literature
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
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Emiliana Damian Risberg,Patric Lindqvist-Reis,Magnus Sandström Dalton Trans., 2009, 1328-1338
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Benjamin Gabriel Poulson,Kacper Szczepski,Joanna Izabela Lachowicz,Lukasz Jaremko,Abdul-Hamid Emwas,Mariusz Jaremko RSC Adv., 2020,10, 215-227
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Somenath Panda,Kaushik Kundu,Anusha Basaiahgari,Sanjib Senapati,Ramesh L. Gardas New J. Chem., 2018,42, 7105-7118
Additional information on (2E)-3-[5-(2,3-dichlorophenyl)furan-2-yl]prop-2-enoic acid
Introduction to (2E)-3-[5-(2,3-dichlorophenyl)furan-2-yl]prop-2-enoic Acid (CAS No. 463351-44-2)
(2E)-3-[5-(2,3-dichlorophenyl)furan-2-yl]prop-2-enoic acid, identified by its CAS number 463351-44-2, is a compound of significant interest in the field of chemical biology and pharmaceutical research. This molecule, featuring a conjugated system with a furan ring and a prop-2-enoic acid moiety, has garnered attention due to its structural complexity and potential biological activities. The presence of 2,3-dichlorophenyl substituents enhances its pharmacological profile, making it a promising candidate for further investigation in drug discovery.
The compound's structure consists of a β-keto acid derivative linked to a furan ring, which is further substituted with a dichlorophenyl group. This arrangement suggests potential interactions with biological targets such as enzymes and receptors, which are critical for developing novel therapeutic agents. The conjugated double bond system in the prop-2-enoic acid moiety also contributes to the molecule's reactivity and electronic properties, which can be exploited in synthetic chemistry and medicinal chemistry applications.
In recent years, there has been growing interest in exploring the pharmacological properties of furan-based compounds. Furan derivatives have shown promise in various therapeutic areas, including anti-inflammatory, antimicrobial, and anticancer applications. The specific substitution pattern in (2E)-3-[5-(2,3-dichlorophenyl)furan-2-yl]prop-2-enoic acid may confer unique biological activities that differentiate it from other furan compounds. Preliminary studies have suggested that this molecule may exhibit inhibitory effects on certain enzymes involved in inflammatory pathways.
The dichlorophenyl group is a key structural feature that influences the compound's interactions with biological targets. Chlorine atoms are known to enhance binding affinity by increasing electrostatic interactions and hydrophobicity. This makes (2E)-3-[5-(2,3-dichlorophenyl)furan-2-yl]prop-2-enoic acid an attractive scaffold for designing molecules with improved pharmacokinetic properties. Additionally, the presence of both electron-withdrawing and electron-donating groups in its structure allows for fine-tuning of its electronic characteristics, which can be crucial for optimizing drug-like properties.
Current research in the field of chemical biology has highlighted the importance of molecular diversity in drug discovery. Compounds like (2E)-3-[5-(2,3-dichlorophenyl)furan-2-yl]prop-2-enoic acid provide valuable starting points for developing novel therapeutic strategies. By leveraging computational methods and high-throughput screening techniques, researchers can rapidly assess the biological activity of such compounds. This approach has led to the identification of several lead compounds that have advanced into clinical development.
The synthesis of (2E)-3-[5-(2,3-dichlorophenyl)furan-2-yl]prop-2-enoic acid presents both challenges and opportunities for synthetic chemists. The conjugated system requires careful control during synthesis to ensure high yield and purity. Advanced synthetic methodologies, such as transition metal-catalyzed reactions and asymmetric synthesis, can be employed to construct the desired structure efficiently. These techniques not only improve the accessibility of the compound but also allow for modifications that can enhance its biological activity.
In conclusion, (2E)-3-[5-(2,3-dichlorophenyl)furan-2-yl]prop-2-enoic acid (CAS No. 463351-44-2) is a structurally interesting compound with potential applications in pharmaceutical research. Its unique combination of functional groups makes it a promising candidate for further investigation into various therapeutic areas. As research continues to uncover new biological targets and synthetic strategies, compounds like this one will play a crucial role in the development of next-generation drugs.
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